Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride
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Overview
Description
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H10N2O2·HCl. It is a derivative of imidazo[1,2-a]pyridine, a fused bicyclic heterocycle known for its wide range of applications in medicinal chemistry and material science . This compound is recognized for its potential in various scientific research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method includes the nucleophilic addition of 2-aminopyridine under tandem oxidative annulation strategy . The reaction conditions often involve the use of catalysts such as iodine or oxone, and the reactions are carried out in aqueous or organic solvents under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like oxone or hydrogen peroxide.
Reduction: Typically carried out using reducing agents such as sodium borohydride.
Substitution: Commonly involves halogenation or alkylation reactions
Common Reagents and Conditions:
Oxidation: Oxone, hydrogen peroxide, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential treatment for tuberculosis.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, it has been shown to induce apoptosis in cancer cells by interacting with key proteins involved in cell cycle regulation . In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell death .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- 2-Ethyl-6-chloro imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazine derivatives
Comparison: Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride stands out due to its unique combination of structural features that confer high stability and reactivity. Compared to similar compounds, it exhibits superior antimicrobial and anticancer activities, making it a valuable candidate for drug development .
Properties
IUPAC Name |
ethyl imidazo[1,2-a]pyridine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8;/h3-7H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVBYVVNTGSHKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=CC2=N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82090-51-5 |
Source
|
Record name | ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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